molecular formula C14H12BNO3 B13978097 4-(4-Cyanophenoxy)-2-methylphenylboronic acid

4-(4-Cyanophenoxy)-2-methylphenylboronic acid

Cat. No.: B13978097
M. Wt: 253.06 g/mol
InChI Key: ZVRUWHKEIJYTPW-UHFFFAOYSA-N
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Description

4-(4-Cyanophenoxy)-2-methylphenylboronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyanophenoxy group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyanophenoxy)-2-methylphenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenol and 4-cyanophenol.

    Reaction with Boronic Acid: The phenol derivatives are reacted with boronic acid under palladium-catalyzed Suzuki-Miyaura cross-coupling conditions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

    Automated Purification: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyanophenoxy)-2-methylphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

    Reduction: The cyanophenoxy group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst such as aluminum chloride are used.

Major Products Formed

    Oxidation: Phenols and quinones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated phenyl derivatives and alkylated phenyl derivatives.

Scientific Research Applications

4-(4-Cyanophenoxy)-2-methylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenoxy)-2-methylphenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Cyanophenoxy)-2-methylphenylboronic acid is unique due to the presence of both the cyanophenoxy and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12BNO3

Molecular Weight

253.06 g/mol

IUPAC Name

[4-(4-cyanophenoxy)-2-methylphenyl]boronic acid

InChI

InChI=1S/C14H12BNO3/c1-10-8-13(6-7-14(10)15(17)18)19-12-4-2-11(9-16)3-5-12/h2-8,17-18H,1H3

InChI Key

ZVRUWHKEIJYTPW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)OC2=CC=C(C=C2)C#N)C)(O)O

Origin of Product

United States

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